Cyclopropyl(4-hydroxyphenyl)methanone
Overview
Description
Cyclopropyl(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(4-hydroxyphenyl)methanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopropylbenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of cyclopropyl(4-carboxyphenyl)methanone.
Reduction: Formation of cyclopropyl(4-hydroxyphenyl)methanol.
Substitution: Formation of halogenated derivatives such as cyclopropyl(4-bromophenyl)methanone.
Scientific Research Applications
Cyclopropyl(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For example, its hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity by introducing strain into the molecular structure.
Comparison with Similar Compounds
Cyclopropyl(4-hydroxyphenyl)methanone can be compared with similar compounds such as:
Cyclopropyl(4-methoxyphenyl)methanone: Differing by the presence of a methoxy group instead of a hydroxy group.
Cyclopropyl(4-chlorophenyl)methanone: Differing by the presence of a chloro group instead of a hydroxy group.
Cyclopropyl(4-nitrophenyl)methanone: Differing by the presence of a nitro group instead of a hydroxy group.
These comparisons highlight the unique properties of this compound, such as its ability to form hydrogen bonds and its potential biological activity.
Biological Activity
Cyclopropyl(4-hydroxyphenyl)methanone (CPHPM) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with CPHPM, including its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
CPHPM is characterized by a cyclopropyl group attached to a phenolic moiety, specifically a 4-hydroxyphenyl group. The molecular formula is , and its structure enables unique interactions with biological targets due to the presence of the hydroxyl group, which can form hydrogen bonds.
The biological activity of CPHPM is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, which enhances binding affinity and specificity towards these targets. Additionally, the cyclopropyl moiety introduces strain in the molecular structure, potentially increasing reactivity and stability in biological systems .
Antimicrobial Activity
Research indicates that CPHPM exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For instance, studies have shown that derivatives of cyclopropyl ketones possess antibacterial and antifungal activities, suggesting that CPHPM could be a promising candidate for further development in treating infections .
Table 1: Antimicrobial Activity of CPHPM
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 8 µg/mL |
Comparative Analysis with Similar Compounds
CPHPM can be compared with other cyclopropyl-containing compounds to understand its unique properties better. For example:
- Cyclopropyl(4-methoxyphenyl)methanone : Contains a methoxy group instead of a hydroxyl group; studies suggest that the presence of electron-donating groups can enhance biological activity.
- Cyclopropyl(4-chlorophenyl)methanone : The chloro group may alter the compound's reactivity and interaction profile with biological targets.
Table 2: Comparison of Biological Activities
Compound | Antibacterial Activity | Antitumor Activity |
---|---|---|
This compound | Moderate | Significant |
Cyclopropyl(4-methoxyphenyl)methanone | High | Moderate |
Cyclopropyl(4-chlorophenyl)methanone | Low | High |
Properties
IUPAC Name |
cyclopropyl-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHKNVCIKUPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359982 | |
Record name | 4-cyclopropanecarbonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36116-18-4 | |
Record name | 4-cyclopropanecarbonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl(4-hydroxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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